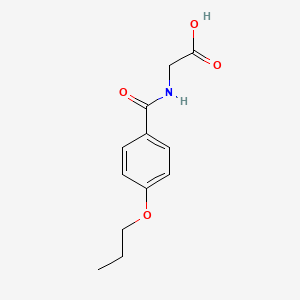
N-(4-propoxybenzoyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-propoxybenzoyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a propoxy group attached to the benzoyl moiety, which is further linked to the glycine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propoxybenzoyl)glycine typically involves the reaction of 4-propoxybenzoic acid with glycine. The process can be carried out through the following steps:
Esterification: 4-propoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-propoxybenzoate.
Amidation: The ester is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-propoxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 4-carboxybenzoic acid derivative.
Reduction: Benzyl glycine derivative.
Substitution: Various alkoxy-substituted benzoyl glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-propoxybenzoyl)glycine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticonvulsant activity due to its structural similarity to other glycine derivatives with known neurological effects.
Biology: It may be used in studies related to neurotransmitter functions and receptor interactions.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-propoxybenzoyl)glycine involves its interaction with glycine receptors in the central nervous system. Glycine acts as an inhibitory neurotransmitter, and its derivatives can modulate neurotransmission by binding to glycine receptors. This interaction can lead to the stabilization of neuronal membranes and the modulation of synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hippuric Acid: A glycine derivative with a benzoyl group, used as a biomarker for toluene exposure.
N-(benzoyl)glycinanilide: Another glycine derivative with potential anticonvulsant activity.
Uniqueness
N-(4-propoxybenzoyl)glycine is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its biological activity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets.
Eigenschaften
CAS-Nummer |
51220-53-2 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-[(4-propoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-7-17-10-5-3-9(4-6-10)12(16)13-8-11(14)15/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
OOOAIJCHAPYKDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
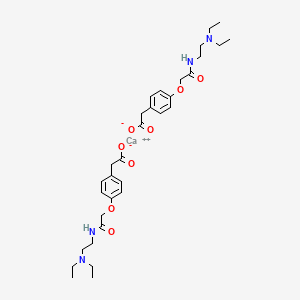
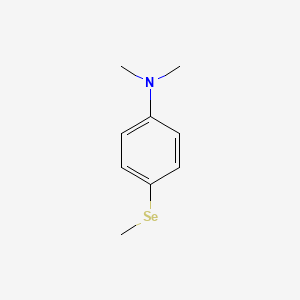
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
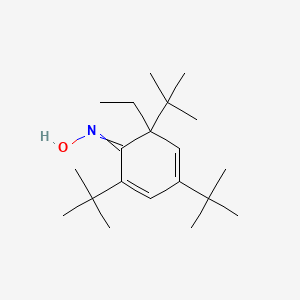

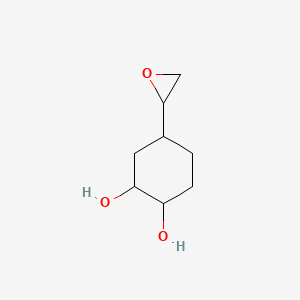
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
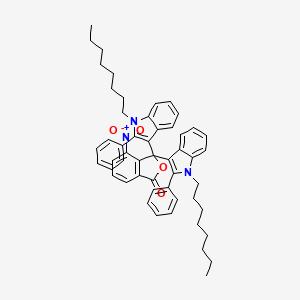
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
